molecular formula C16H13FN4O2S B5715594 N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5715594
M. Wt: 344.4 g/mol
InChI Key: KUSQIUJEIFWPTH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as FMeO-TDZ, and it is a member of the thiadiazole family, which is a class of compounds that possesses diverse biological activities.

Mechanism of Action

The mechanism of action of FMeO-TDZ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. FMeO-TDZ has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and cancer. In addition, FMeO-TDZ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMeO-TDZ have been studied in various animal models. It has been shown to reduce inflammation and tumor growth in mice models of breast cancer and lung cancer. In addition, FMeO-TDZ has been reported to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using FMeO-TDZ in lab experiments include its potent anti-cancer and anti-inflammatory activities, low toxicity profile, and ability to synergize with other chemotherapeutic agents. However, the limitations of using FMeO-TDZ include its limited solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of FMeO-TDZ and its potential side effects.

Future Directions

There are several future directions for the research on FMeO-TDZ. One potential area of research is the development of FMeO-TDZ-based drug formulations for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of FMeO-TDZ, which can provide insights into the development of novel therapeutic strategies. Furthermore, the synthesis of FMeO-TDZ derivatives with improved solubility and bioavailability can expand its potential applications in various fields.

Synthesis Methods

The synthesis of FMeO-TDZ involves the reaction between 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole and 2-fluorobenzoyl isocyanate in the presence of a base, such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

FMeO-TDZ has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, FMeO-TDZ has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, FMeO-TDZ has been shown to have a synergistic effect with other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-23-13-9-5-2-6-10(13)14-20-21-16(24-14)19-15(22)18-12-8-4-3-7-11(12)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSQIUJEIFWPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

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